molecular formula C12H15NO3 B15323136 5-(4-Isopropoxyphenyl)oxazolidin-2-one

5-(4-Isopropoxyphenyl)oxazolidin-2-one

Cat. No.: B15323136
M. Wt: 221.25 g/mol
InChI Key: JESPPQAJKROGKH-UHFFFAOYSA-N
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Description

5-(4-Isopropoxyphenyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This class of compounds is known for its diverse applications in pharmaceuticals, particularly as antibacterial agents. The oxazolidinone ring structure is a key feature that contributes to the biological activity of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropoxyphenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This approach allows for the efficient formation of the oxazolidinone ring with high stereoselectivity . The reaction conditions typically involve the use of chiral catalysts and specific temperature controls to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent product quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxyphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Isopropoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxyphenyl group contributes to its unique binding affinity and activity profile compared to other oxazolidinones .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-(4-propan-2-yloxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-8(2)15-10-5-3-9(4-6-10)11-7-13-12(14)16-11/h3-6,8,11H,7H2,1-2H3,(H,13,14)

InChI Key

JESPPQAJKROGKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CNC(=O)O2

Origin of Product

United States

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